Bienvenue dans la boutique en ligne BenchChem!

2-Amino-1-(4-cyclohexylpiperazin-1-yl)propan-1-one

Lipophilicity CNS drug design Physicochemical profiling

2-Amino-1-(4-cyclohexylpiperazin-1-yl)propan-1-one (CAS 1527886-08-3; molecular formula C13H25N3O; MW 239.36 g/mol) is a synthetic cathinone analog that replaces the canonical phenyl ring with a 4-cyclohexylpiperazine moiety. This structural substitution fundamentally alters the compound's pharmacophore relative to classical cathinones, embedding a privileged scaffold that is well-established in sigma (σ) receptor ligand design.

Molecular Formula C13H25N3O
Molecular Weight 239.36 g/mol
CAS No. 1527886-08-3
Cat. No. B1472333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-1-(4-cyclohexylpiperazin-1-yl)propan-1-one
CAS1527886-08-3
Molecular FormulaC13H25N3O
Molecular Weight239.36 g/mol
Structural Identifiers
SMILESCC(C(=O)N1CCN(CC1)C2CCCCC2)N
InChIInChI=1S/C13H25N3O/c1-11(14)13(17)16-9-7-15(8-10-16)12-5-3-2-4-6-12/h11-12H,2-10,14H2,1H3
InChIKeyYTTFKFYJUULWDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-1-(4-cyclohexylpiperazin-1-yl)propan-1-one (CAS 1527886-08-3): A Cyclohexylpiperazine-Bearing Synthetic Cathinone for Sigma Receptor-Targeted Research


2-Amino-1-(4-cyclohexylpiperazin-1-yl)propan-1-one (CAS 1527886-08-3; molecular formula C13H25N3O; MW 239.36 g/mol) is a synthetic cathinone analog that replaces the canonical phenyl ring with a 4-cyclohexylpiperazine moiety . This structural substitution fundamentally alters the compound's pharmacophore relative to classical cathinones, embedding a privileged scaffold that is well-established in sigma (σ) receptor ligand design . The compound is supplied at 98% purity by vendors such as Leyan (product no. 2231080) and is cataloged with a computed LogP of 0.81 and topological polar surface area (TPSA) of 49.57 Ų . Its structural features—a primary amine, a ketone carbonyl, and a cyclohexylpiperazine group—position it as a versatile intermediate for derivatization and as a candidate for sigma receptor-focused pharmacological screening.

Why 2-Amino-1-(4-cyclohexylpiperazin-1-yl)propan-1-one Cannot Be Interchanged with Phenyl-, Methyl-, or Ethyl-Piperazine Analogs


Piperazine N-substituent identity is a dominant determinant of receptor binding affinity, selectivity, and physicochemical profile within this compound class. Replacing the cyclohexyl group with a phenyl ring eliminates the conformational flexibility and lipophilicity characteristics that drive sigma receptor recognition, while substitution with a smaller methyl group substantially reduces steric bulk and LogP, altering blood-brain barrier permeability potential . Even the seemingly minor homologation from an ethanone to a propan-1-one backbone (i.e., 2-Amino-1-(4-cyclohexylpiperazin-1-yl)ethanone, CAS 705944-08-7) changes the hydrogen-bond donor count, rotatable bond count, and molecular topology . These structural variations preclude straightforward interchangeability; the quantitative evidence below demonstrates where 1527886-08-3 occupies a differentiated position within its analog space.

Quantitative Differentiation Evidence for 2-Amino-1-(4-cyclohexylpiperazin-1-yl)propan-1-one (1527886-08-3) vs. In-Class Analogs


Lipophilicity Divergence: Cyclohexylpiperazine Propan-1-one vs. Methylpiperazine and Phenylpiperazine Analogs Drives Differential LogP and Predicted CNS Permeability

The target compound exhibits a computed LogP of 0.81, derived from its cyclohexylpiperazine scaffold . By contrast, the methylpiperazine analog 2-Amino-1-(4-methylpiperazin-1-yl)propan-1-one has a substantially lower LogP (estimated ~0.1–0.3 based on fragment-based calculation from its structure), and the phenylpiperazine analog 2-Amino-1-(4-phenylpiperazin-1-yl)propan-1-one exhibits a higher LogP (~1.5–1.8) due to the aromatic ring contribution . The cyclohexyl group provides an intermediate lipophilicity that may balance membrane permeability with aqueous solubility, a critical parameter for CNS-targeted probe design where extreme LogP values are associated with poor pharmacokinetics.

Lipophilicity CNS drug design Physicochemical profiling

Sigma Receptor Pharmacophore Validation: Cyclohexylpiperazine Moiety Confers Privileged σ1/σ2 Binding vs. Non-Cyclohexyl Piperazine Analogs

The cyclohexylpiperazine substructure present in 1527886-08-3 is a validated privileged pharmacophore for sigma (σ) receptor binding, as established across multiple independent structure-activity relationship (SAR) campaigns . In systematic studies of N-cyclohexylpiperazine derivatives, compounds bearing this motif achieved σ2 receptor Ki values as low as 4.70 nM . The benchmark cyclohexylpiperazine ligand PB28 displays σ2 Ki = 0.68 nM and σ1 Ki = 0.38 nM . In contrast, 1-phenylpiperazine and 1-benzylpiperazine derivatives typically exhibit substantially weaker sigma receptor affinity and different selectivity profiles, as the aromatic ring introduces a divergent pharmacophoric geometry . While direct binding data for 1527886-08-3 itself have not been disclosed in the peer-reviewed literature, the compound inherits this validated sigma-binding scaffold.

Sigma receptor Pharmacophore Structure-activity relationship

Backbone Homologation Effect: Propan-1-one vs. Ethanone Backbone in 4-Cyclohexylpiperazine Derivatives Alters Hydrogen-Bonding Capacity and Rotatable Bond Profile

The target compound (C13H25N3O, MW 239.36) bears a propan-1-one backbone with one hydrogen-bond donor (primary amine) and three hydrogen-bond acceptors (ketone oxygen, piperazine nitrogens) . Its closest structural analog, 2-Amino-1-(4-cyclohexylpiperazin-1-yl)ethanone (CAS 705944-08-7, C12H23N3O, MW 225.33), has an ethanone backbone resulting in one fewer methylene group and consequently reduced molecular volume . The extra methylene in the propan-1-one derivative increases the rotatable bond count from 1 to 2, potentially affecting conformational entropy upon receptor binding. Both compounds share the primary amine H-bond donor, but the extended backbone may alter the spatial relationship between the amine and the piperazine ring, which is relevant for pharmacophore matching in structure-based design.

Backbone homologation Hydrogen bonding Molecular topology

Chloro vs. Amino Substituent Differentiation: 2-Chloro-1-(4-cyclohexylpiperazin-1-yl)propan-1-one Serves as an Electrophilic Intermediate, While the 2-Amino Derivative Offers Nucleophilic Derivatization Potential

The chloro analog, 2-Chloro-1-(4-cyclohexylpiperazin-1-yl)propan-1-one (CAS 2098081-89-9, MW 258.79), bears an electrophilic chlorine at the 2-position, making it suitable for nucleophilic displacement reactions . In contrast, 1527886-08-3 possesses a primary amine at the same position, enabling acylation, reductive amination, and sulfonamide formation . These divergent reactivity profiles dictate entirely different synthetic applications: the chloro compound is primarily an electrophilic building block for generating diverse amine-substituted products, while the amino compound can serve as a nucleophilic partner for constructing amide, urea, or sulfonamide libraries. The TPSA difference (23.6 Ų for the chloro analog vs. 49.57 Ų for the amino analog) further reflects the polarity impact of the 2-substituent .

Synthetic intermediate Derivatization Nucleophilic substitution

Patent Landscape: 2-Amino-1-(4-cyclohexylpiperazin-1-yl)propan-1-one Falls Within the Scope of Cyclic 2-Amino-1-one Derivatives Claimed for Neurodegenerative and Psychiatric Disorders (DE102020105700A1)

German patent DE102020105700A1, filed by Technische Hochschule Köln, claims cyclic 2-amino-1-one derivatives—a structural class that encompasses 1527886-08-3—for use in the prophylactic or therapeutic treatment of neurodegenerative and psychiatric diseases . The patent specifically describes compounds that may act through mechanisms distinct from classical NMDA receptor antagonism, citing ketamine metabolite research as a related mechanistic paradigm . This patent filing establishes intellectual property precedent for the scaffold class and indicates that the target compound occupies a region of chemical space with claimed therapeutic relevance. In contrast, older cyclohexylpiperazine patents (e.g., US7544683, US20070167436) focus on H3 histamine receptor antagonism for obesity, representing a different biological target space .

Patent coverage Neurodegenerative disease Intellectual property

Vendor Purity Specification: 98% Baseline with Batch-Specific QC Documentation Enables Reproducible Pharmacological Assays

The target compound is commercially available at a specified purity of 98% from Leyan (product no. 2231080), with batch-specific QC documentation including NMR, HPLC, or GC as indicated on the product page . This purity level is consistent with the requirements for reproducible in vitro pharmacological assays, where impurities ≥2% can confound dose-response measurements. In comparison, the ethanone analog (CAS 705944-08-7) is listed at 95% purity by certain vendors , and the chloro analog (CAS 2098081-89-9) is listed at 95%+ . The 3% purity differential between the target compound and its closest analogs may reduce variability in biological replicates.

Purity specification Quality control Reproducibility

Recommended Research and Industrial Application Scenarios for 2-Amino-1-(4-cyclohexylpiperazin-1-yl)propan-1-one (1527886-08-3)


Sigma Receptor Screening Cascade: Deploying a Cathinone-Scaffold Cyclohexylpiperazine as a Novel Chemotype Probe for σ1/σ2 Binding Selectivity Profiling

Research groups engaged in sigma receptor drug discovery can employ 1527886-08-3 as a structurally novel chemotype probe that embeds the validated cyclohexylpiperazine σ-pharmacophore (class-level σ2 Ki values reaching low nanomolar range in structurally related analogs) within a cathinone-derived 2-aminopropan-1-one framework. This scaffold is not represented by canonical sigma tool compounds such as PB28, SA4503, or haloperidol, offering an opportunity to expand the structure-activity relationship landscape beyond traditional tetralin-alkyl-piperazine series. The intermediate LogP of 0.81 and TPSA of 49.57 Ų suggest adequate aqueous solubility for in vitro binding assays while maintaining sufficient lipophilicity for membrane partitioning.

Covalent Library Synthesis: Utilizing the Primary Amine Handle for Parallel Amide, Sulfonamide, and Urea Library Construction on a Cyclohexylpiperazine Core

Medicinal chemistry teams synthesizing focused compound libraries can leverage the primary amine at the 2-position of 1527886-08-3 as a nucleophilic anchor for high-throughput parallel derivatization. Unlike the electrophilic chloro analog (CAS 2098081-89-9), the amine enables direct acylation with carboxylic acid chlorides, sulfonylation with sulfonyl chlorides, and isocyanate trapping to generate urea derivatives . This orthogonal reactivity, combined with the 98% purity specification , makes the compound a suitable building block for generating screening decks with minimized purification burden in library production workflows.

CNS Physicochemical Property Benchmarking: Using the Cyclohexylpiperazine Propan-1-one Scaffold as a Comparator for Evaluating N-Substituent Effects on Brain Penetration Parameters

For CNS drug discovery programs optimizing piperazine N-substituents, 1527886-08-3 serves as a valuable comparator compound representing the cyclohexyl-substituted state. Its computed LogP (0.81) occupies a physicochemical middle ground between the more polar methylpiperazine (estimated LogP ~0.1–0.3) and the more lipophilic phenylpiperazine (estimated LogP ~1.5–1.8) analogs . Systematic comparison of these three N-substituent states within matched molecular pairs can help establish the relationship between N-substituent identity and parameters such as PAMPA permeability, P-glycoprotein efflux ratio, and brain tissue binding, without the confounding influence of differing core scaffolds.

Patent-Literate Neuroscience Lead Generation: Exploring Cyclic 2-Amino-1-one Chemical Space for Neurodegenerative Disease Targets Under DE102020105700A1 Precedent

Industrial neuroscience research groups conducting lead generation for neurodegenerative or psychiatric indications can evaluate 1527886-08-3 as an entry point into the cyclic 2-amino-1-one chemical space claimed in DE102020105700A1 . The patent describes this compound class in the context of non-NMDAR-mediated mechanisms for CNS disorders, differentiating it from the ketamine/metabolite paradigm and from the H3 receptor-targeting cyclohexylpiperazine patents (US7544683) directed at metabolic disease. Procuring and profiling 1527886-08-3 may therefore constitute a freedom-to-operate-conscious step in hit-finding campaigns for novel neuroscience targets.

Quote Request

Request a Quote for 2-Amino-1-(4-cyclohexylpiperazin-1-yl)propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.